molecular formula C23H17N3O5 B5215210 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone

1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone

Cat. No.: B5215210
M. Wt: 415.4 g/mol
InChI Key: QGRRBNRTMKMSBV-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone is a complex organic compound that features a combination of methoxy, nitro, phenyl, quinoxalinyl, and phenoxy groups

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-30-23-11-8-16(12-21(23)26(28)29)22(27)14-31-17-9-6-15(7-10-17)20-13-24-18-4-2-3-5-19(18)25-20/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRBNRTMKMSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Formation of Quinoxaline: The synthesis of the quinoxaline moiety.

    Coupling Reaction: The final step involves coupling the quinoxaline derivative with the methoxy-nitrophenyl derivative through a phenoxy linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Reduction of Nitro Group: Produces an amino derivative.

    Oxidation of Methoxy Group: Can lead to the formation of aldehydes or carboxylic acids.

    Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone
  • 1-(3-Nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone
  • 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-pyridinyl)phenoxy]-1-ethanone

Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone is unique due to the presence of both methoxy and nitro groups on the phenyl ring, combined with the quinoxalinyl moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

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